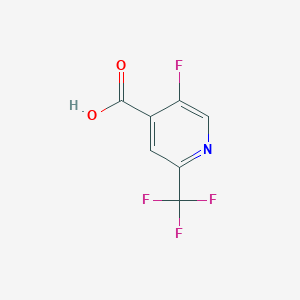![molecular formula C8H13N3O B6229020 1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine CAS No. 1856235-46-5](/img/no-structure.png)
1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is also known by the English name "5-Pyrimidinemethanamine, 2- (1-methylethoxy)-" .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in the literature . A stable porous In-MOF 1 was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). It was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed in the synthesis process .Molecular Structure Analysis
The molecular structure of “1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at position 5 with a methanamine group, and at position 2 with a propan-2-yloxy group .Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine” are not available in the retrieved data, pyrimidine derivatives are known to participate in various chemical reactions. For instance, in the synthesis of In-MOF 1, the 1,4-benzenedicarboxylate anions (bdc2−) were formed .Physical And Chemical Properties Analysis
The boiling point of “1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine” is predicted to be 288.1±32.0 °C, and its density is predicted to be 1.091±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.41±0.29 .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine involves the reaction of 2-(propan-2-yloxy)pyrimidine-5-carbaldehyde with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-(propan-2-yloxy)pyrimidine-5-carbaldehyde", "Methylamine" ], "Reaction": [ "Step 1: React 2-(propan-2-yloxy)pyrimidine-5-carbaldehyde with methylamine in the presence of a suitable solvent and catalyst to form the imine intermediate.", "Step 2: Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine.", "Step 3: Purify the final product by recrystallization or chromatography." ] } | |
Número CAS |
1856235-46-5 |
Nombre del producto |
1-[2-(propan-2-yloxy)pyrimidin-5-yl]methanamine |
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



